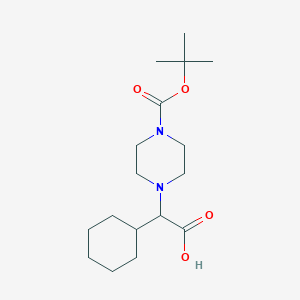
1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)-: is a chemical compound with the molecular formula C16H14O5. It is a derivative of benzenedicarboxylic acid, where one of the carboxylic acid groups is substituted with a 2,5-dimethylbenzoyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- typically involves the reaction of 1,2-benzenedicarboxylic acid (phthalic acid) with 2,5-dimethylbenzoyl chloride in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, and may include additional steps such as solvent recovery and recycling, as well as waste management to ensure environmental compliance .
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH) or sodium borohydride (NaBH) are typically used.
Substitution: Reagents like nitric acid (HNO3), sulfuric acid (H2SO4), and halogens (Cl2, Br2) are used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: 1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- is used as an intermediate in the synthesis of various organic compounds. It is also studied for its reactivity and potential as a building block in organic synthesis .
Biology: In biological research, this compound is investigated for its potential effects on cellular processes and its interactions with biological molecules. It may be used in studies related to enzyme inhibition or as a probe for studying metabolic pathways .
Medicine: The compound’s potential therapeutic applications are explored in medicinal chemistry. It may be studied for its ability to interact with specific molecular targets, such as enzymes or receptors, and its potential as a drug candidate .
Industry: In industrial applications, 1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- is used in the production of polymers, resins, and other materials. Its unique chemical properties make it valuable in the development of specialty chemicals and advanced materials .
Mechanism of Action
The mechanism of action of 1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites .
Comparison with Similar Compounds
- Phthalic acid (1,2-benzenedicarboxylic acid)
- Isophthalic acid (1,3-benzenedicarboxylic acid)
- Terephthalic acid (1,4-benzenedicarboxylic acid)
- 2,5-Dimethoxy-1,4-benzenedicarboxylic acid
Comparison: 1,2-Benzenedicarboxylic acid, 4-(2,5-dimethylbenzoyl)- is unique due to the presence of the 2,5-dimethylbenzoyl group, which imparts distinct chemical properties and reactivity compared to other benzenedicarboxylic acid derivatives. This substitution can affect the compound’s solubility, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
CAS No. |
198625-32-0 |
|---|---|
Molecular Formula |
C17H14O5 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
4-(2,5-dimethylbenzoyl)phthalic acid |
InChI |
InChI=1S/C17H14O5/c1-9-3-4-10(2)13(7-9)15(18)11-5-6-12(16(19)20)14(8-11)17(21)22/h3-8H,1-2H3,(H,19,20)(H,21,22) |
InChI Key |
IFJBOTRWSLRSCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(=O)C2=CC(=C(C=C2)C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(13S,17S)-17-hydroxy-13-methyl-11-[4-[methyl(trideuteriomethyl)amino]phenyl]-17-prop-1-ynyl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14779593.png)

![2-[2-[[1-ethoxy-1-oxo-4-(2,3,4,5,6-pentadeuteriophenyl)butan-2-yl]amino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B14779633.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-ethylpropanamide](/img/structure/B14779639.png)
![2-[[3-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14779640.png)

![4-methyl-N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-4-yl]pyridine-3-carboxamide](/img/structure/B14779647.png)


![1-[3-[Tert-butyl(dimethyl)silyl]oxyphenyl]-3-(3,4-dimethoxyphenyl)propan-1-ol](/img/structure/B14779662.png)


![2-amino-N-[(2-chloro-1,3-thiazol-5-yl)methyl]-3-methylbutanamide](/img/structure/B14779675.png)

